4-(2-Furoylamino)butanoic acid
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Description
4-(2-Furoylamino)butanoic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H11NO4 . The InChI key for this compound is HDSNAIVHZRIVLI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.19 and a molecular formula of C9H11NO4 . More specific properties like melting point, boiling point, and density are not available in the sources.Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels
In a study by Ali et al. (2012), 4-oxo-4-(pyren-4-ylmethoxy)butanoic acid, a related compound, demonstrated its utility in the optical gating of nanofluidic devices based on synthetic ion channels. This compound facilitated UV-light-triggered permselective transport of ionic species in aqueous solution, hinting at potential applications in controlled release, sensing, and information processing Ali et al., 2012.
Synthesis and pKa Determination of Derivatives
Yüksek et al. (2004) explored the chemical synthesis involving 3-alkyl(aryl)-4-(2-furoylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, highlighting the compound's role in creating new molecules and determining their pKa values in non-aqueous solvents. This research underscores the importance of 4-(2-Furoylamino)butanoic acid derivatives in studying the effects of solvents and molecular structure on acidity Yüksek et al., 2004.
Heterocyclic Compounds Synthesis
Research by Soliman et al. (2010) utilized 3-(4-Phenyl) benzoyl propionic acid, a compound structurally related to this compound, for synthesizing a range of heterocyclic compounds such as furanones and pyridazinones. These compounds' reactions with different nucleophiles were reported, offering insights into the synthetic versatility and potential applications in pharmaceuticals and materials science Soliman et al., 2010.
Novel Furanones as Precursors
Zimmer et al. (2003) focused on the synthesis of tetronic acid derivatives, including 4-aroyl-3-alkoxy-2(5H)-furanones, using a process that could leverage this compound or its derivatives. These compounds were used as precursors for creating furodiazepines, highlighting their significance in generating bioactive molecules Zimmer et al., 2003.
Properties
IUPAC Name |
4-(furan-2-carbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-8(12)4-1-5-10-9(13)7-3-2-6-14-7/h2-3,6H,1,4-5H2,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSNAIVHZRIVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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